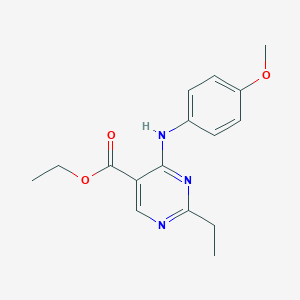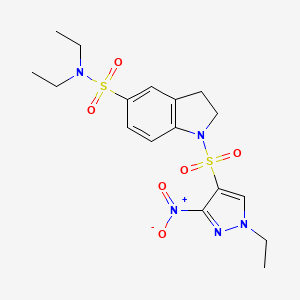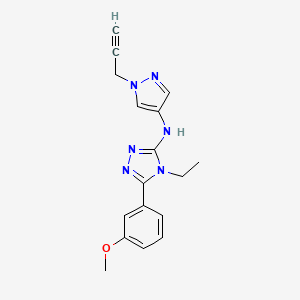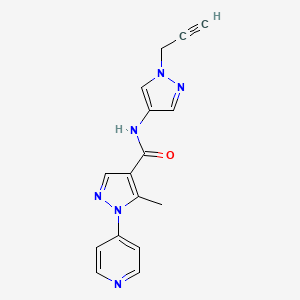![molecular formula C19H15N5S B7434201 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
The compound 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been found to have activity against several types of cancer cells, including lung cancer, breast cancer, and pancreatic cancer. It has also been shown to have activity against certain viruses, including HIV and hepatitis C virus.
Wirkmechanismus
The mechanism of action of 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine has several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in viral replication. In addition, the compound has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential for use in cancer research. It has been shown to be effective against several types of cancer cells, making it a promising candidate for further study. However, one limitation is that the compound has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate the mechanism of action of the compound, in order to better understand how it works and how it can be optimized for use in scientific research. Another direction is to test the compound in animal models, in order to determine its safety and efficacy in vivo. Finally, future research could focus on developing new derivatives of the compound, in order to improve its activity and selectivity.
Synthesemethoden
The synthesis of 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine has been reported in several studies. One of the most common methods involves the reaction of 4-bromo-2-methylthiophene with 4-aminophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-aminopyrazole in the presence of a base to yield the final product.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S/c1-3-8-24-10-15(9-22-24)23-18-17-16(11-25-19(17)21-12-20-18)14-6-4-13(2)5-7-14/h1,4-7,9-12H,8H2,2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIBIENKHUAROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CN(N=C4)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)
![Methyl 2-(4-tert-butylphenyl)-2-[[3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]acetate](/img/structure/B7434132.png)


![N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-4-methoxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7434145.png)


![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)

![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)

![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)

